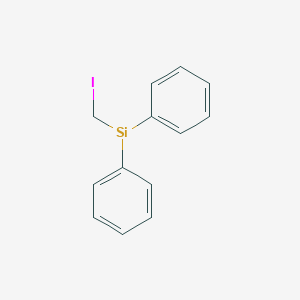
Iodomethyldiphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Iodomethyl)(diphenyl)silane is an organosilicon compound characterized by the presence of an iodomethyl group and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (iodomethyl)(diphenyl)silane typically involves the reaction of diphenylsilane with iodomethane in the presence of a catalyst. One common method is the hydrosilylation of iodomethane using diphenylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, to yield (iodomethyl)(diphenyl)silane with high selectivity .
Industrial Production Methods: Industrial production of (iodomethyl)(diphenyl)silane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Chemical Reactions Analysis
Types of Reactions: (Iodomethyl)(diphenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new organosilicon compounds.
Reduction Reactions: The compound can be reduced to form diphenylsilane and methyl iodide.
Oxidation Reactions: Oxidation of (iodomethyl)(diphenyl)silane can lead to the formation of silanols or siloxanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like tetrahydrofuran (THF).
Reduction Reactions: Commonly performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Often conducted using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Reduction Reactions: Diphenylsilane and methyl iodide.
Oxidation Reactions: Silanols or siloxanes.
Scientific Research Applications
(Iodomethyl)(diphenyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules and the development of silicon-based drugs.
Medicine: Explored for its potential in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of (iodomethyl)(diphenyl)silane involves the reactivity of the iodomethyl group and the silicon atom. The iodomethyl group can undergo nucleophilic substitution reactions, while the silicon atom can participate in hydrosilylation and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in hydrosilylation reactions, the silicon atom acts as a hydride donor, facilitating the addition of silicon-containing groups to unsaturated organic molecules .
Comparison with Similar Compounds
Diphenylsilane: Similar to (iodomethyl)(diphenyl)silane but lacks the iodomethyl group. It is commonly used in hydrosilylation reactions.
Trimethylsilyl Iodide: Contains a trimethylsilyl group instead of diphenyl groups
Phenylsilane: Contains a single phenyl group attached to silicon. It is used in various organic transformations.
Uniqueness: (Iodomethyl)(diphenyl)silane is unique due to the presence of both the iodomethyl group and diphenyl groups attached to the silicon atom. This combination imparts distinct reactivity and makes it a versatile reagent in organic synthesis. Its ability to undergo a variety of chemical reactions, including substitution, reduction, and oxidation, sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H12ISi |
|---|---|
Molecular Weight |
323.22 g/mol |
InChI |
InChI=1S/C13H12ISi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
LJYWEPLXENRROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CI)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



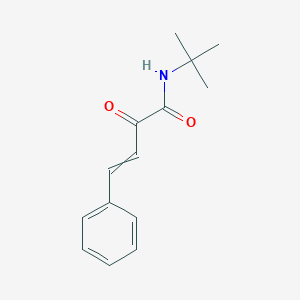
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
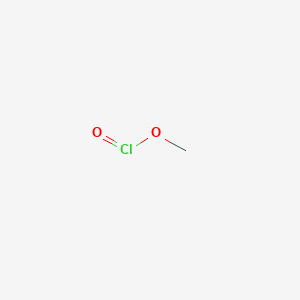

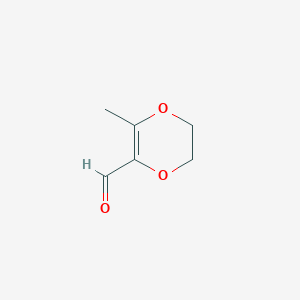
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)

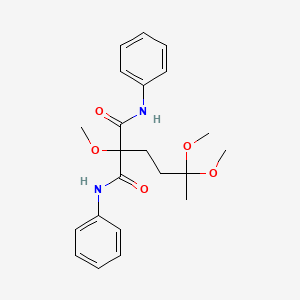
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
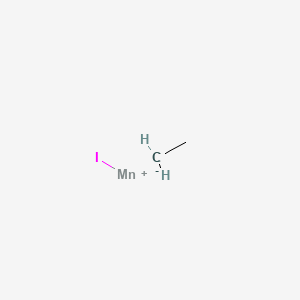
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
